4-(1H-indazol-1-yl)aniline
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Overview
Description
4-(1H-indazol-1-yl)aniline is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an indazole and an aniline moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that indazole derivatives can exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines, suggesting they may interact with cellular components to disrupt normal cell function .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, indicating they may influence multiple biochemical pathways .
Result of Action
Certain indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-nitroaniline and hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the indazole ring, followed by reduction to yield this compound .
Another method involves the use of microwave-assisted synthesis, where a mixture of appropriate starting materials is subjected to microwave irradiation to achieve the desired product. This method is advantageous due to its shorter reaction times and higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in these processes are selected to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indazole moiety.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or other complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, and coupling reactions can form biaryl compounds.
Scientific Research Applications
4-(1H-indazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Analytical Chemistry: The compound is used as a ligand in chromatography and other analytical techniques to separate and identify complex mixtures.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)aniline: Similar in structure but contains an imidazole ring instead of an indazole ring.
4-(1H-benzimidazol-2-yl)aniline: Contains a benzimidazole ring, which is another bicyclic structure with different electronic properties.
4-(1H-pyrazol-1-yl)aniline: Contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms.
Uniqueness
4-(1H-indazol-1-yl)aniline is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications in medicinal chemistry and materials science that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
4-indazol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPNMUWIKGWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169781-26-4 |
Source
|
Record name | 4-(1H-indazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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